(3Z)-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
Description
(3Z)-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex organic compound that belongs to the thieno[3,2-c][1,2]thiazine family This compound is characterized by its unique structure, which includes a thieno ring fused with a thiazine ring, and functional groups such as chlorobenzyl and fluorobenzyl
Properties
IUPAC Name |
(3Z)-3-[[(2-chlorophenyl)methylamino]methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3S2/c22-17-7-2-1-5-15(17)11-24-12-19-20(26)21-18(8-9-29-21)25(30(19,27)28)13-14-4-3-6-16(23)10-14/h1-10,12,24H,11,13H2/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABRUPGYBDCBQB-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c][1,2]thiazine core, followed by the introduction of the chlorobenzyl and fluorobenzyl groups. Common reagents used in these reactions include chlorobenzylamine, fluorobenzylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its properties may be harnessed to create new polymers, coatings, or other materials with specialized functions.
Mechanism of Action
The mechanism of action of (3Z)-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3Z)-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione include other thieno[3,2-c][1,2]thiazine derivatives and compounds with similar functional groups, such as:
- Thieno[3,2-c][1,2]thiazine derivatives with different substituents.
- Compounds with chlorobenzyl or fluorobenzyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development in various fields.
Biological Activity
The compound (3Z)-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex organic molecule with potential biological applications. Its unique structure suggests various interactions within biological systems, particularly in cancer research and pharmacology.
- Molecular Formula : C22H19ClN2O3S2
- Molecular Weight : 458.98 g/mol
- CAS Number : 894675-45-7
- IUPAC Name : (3Z)-3-[[(2-chlorophenyl)methylamino]methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thieno-thiazine core structure allows for versatile binding interactions which can modulate various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in tumor growth.
- Receptor Modulation : It can act on receptors that are pivotal in cell signaling pathways related to cancer proliferation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 19.4 ± 0.22 | |
| HCT-116 (Colon) | 14.5 ± 0.30 | |
| PC-3 (Prostate) | Data not available |
These results indicate that the compound exhibits significant potency against breast and colon cancer cells compared to established chemotherapeutics like doxorubicin.
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Substituents on the phenyl rings influence the binding affinity and efficacy:
- Chloro Substituent : Enhances potency by facilitating better interaction with target sites.
- Fluoro Substituent : Modulates lipophilicity and may improve bioavailability.
Case Studies
A notable study involved the synthesis of thieno[3,2-c][1,2]thiazine derivatives, including our compound of interest. These derivatives were screened for anticancer activity against multiple human cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential.
Example Case Study:
In a comparative analysis of thienopyrimidine derivatives:
- Compounds with similar structural motifs showed IC50 values ranging from 10 to 30 μM against MCF-7 cells.
- The presence of electron-withdrawing groups like chlorine was linked to enhanced cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
